molecular formula C10H9BN2O4S B8204492 5-Cyanothiophene-2-boronic acid mida ester

5-Cyanothiophene-2-boronic acid mida ester

Cat. No.: B8204492
M. Wt: 264.07 g/mol
InChI Key: PZXGLNJQBGUSHL-UHFFFAOYSA-N
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Description

5-Cyanothiophene-2-boronic acid mida ester is a versatile compound with the empirical formula C10H9BN2O4S and a molecular weight of 264.07 g/mol . This compound is known for its stability and utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules due to its boronic acid functionality.

Preparation Methods

The synthesis of 5-Cyanothiophene-2-boronic acid mida ester typically involves the reaction of 5-cyanothiophene-2-boronic acid with N-methyliminodiacetic acid (MIDA) under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-Cyanothiophene-2-boronic acid mida ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.

    Substitution: The cyanothiophene moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiophenes.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.

Scientific Research Applications

5-Cyanothiophene-2-boronic acid mida ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyanothiophene-2-boronic acid mida ester involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The cyanothiophene moiety can interact with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

5-Cyanothiophene-2-boronic acid mida ester can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its combination of the boronic acid group with the cyanothiophene moiety, providing a balance of stability and reactivity that is advantageous in various applications.

Properties

IUPAC Name

5-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BN2O4S/c1-13-5-9(14)16-11(13,17-10(15)6-13)8-3-2-7(4-12)18-8/h2-3H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXGLNJQBGUSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC=C(S3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BN2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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